molecular formula C11H22O B073038 Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- CAS No. 1565-76-0

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-

Cat. No. B073038
CAS RN: 1565-76-0
M. Wt: 170.29 g/mol
InChI Key: JDGJLPHFRJNJMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives involves various chemical reactions that are designed to introduce or modify functional groups within the cyclohexane framework. For example, 1,3-Dipolar Cycloaddition to Tricarbonyl[(1−4-η)-2- methoxy-5-methylenecyclohexa-1,3-diene]iron illustrates a method for constructing a spiro[4.5]decane system, showcasing the versatility of cyclohexane derivatives in synthetic chemistry (Ong & Chien, 1996).

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including their stereochemistry and conformations, is crucial for understanding their chemical behavior. Studies such as the synthesis and crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate reveal how the cyclohexane ring can adopt a chair conformation, a key feature influencing its reactivity and interactions (Mantelingu et al., 2007).

Chemical Reactions and Properties

Cyclohexane derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential applications in synthesis. For instance, reactions involving tricarbonyl[(1-4-η)-2-methoxy-5-vinylidene-cyclohexa-1,3-diene]iron derivatives with carbene show (2+1) cycloaddition, leading to the rapid synthesis of spiro[2,5]octane, demonstrating the synthetic utility of cyclohexane derivatives (Han & Ong, 2005).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on compounds like 6,6'-dimethoxy-2,2'-[(1R,2R)-cyclohexane-1,2-diylbis(nitrilomethylidyne)]diphenol, which forms a three-dimensional framework through hydrogen bonding, provide insights into how structural features affect physical properties (Mohamed et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of cyclohexane derivatives are closely related to their molecular structure. The synthesis and some reactions of 1-(Trimethoxymethyl) cyclohexene, for example, highlight how modifications to the cyclohexene ring can influence its reactivity, demonstrating the importance of functional groups in determining the chemical behavior of cyclohexane derivatives (Bourke & Collins, 1996).

Scientific Research Applications

  • Thermodynamics of Vinyl Ethers : Research by Taskinen (1973) explored the thermodynamics of vinyl ethers, including compounds similar to the one , in cyclohexane. This study provided insights into the enthalpy and entropy of isomerization at different temperatures, which is crucial for understanding the stability and reactivity of such compounds (Taskinen, 1973).

  • Configurational Effects on Internal Proton Transfers : Denekamp and Mandelbaum (1995) examined the effects of configuration on internal proton transfers in stereoisomeric cyclohexanes. Their study showed different behaviors in isobutane chemical ionization mass spectra for cis and trans isomers, indicating significant configurational effects on the chemical properties of these compounds (Denekamp & Mandelbaum, 1995).

  • Stabilities of Related Isomeric Compounds : Further work by Taskinen (1974) on the thermodynamics of related isomeric compounds in cyclohexane solutions highlighted the relative stabilities of these substances. This research is important for understanding the preferred configurations and stability under different conditions (Taskinen, 1974).

  • Degradation of Cyclohexane Compounds : A study by Lee and Cho (2008) focused on the degradation of cyclohexane and hexane by a specific bacterial strain. This research is relevant for environmental applications, such as bioremediation, where understanding the microbial degradation of cyclohexane compounds is crucial (Lee & Cho, 2008).

  • Catalytic Asymmetric Hydroformylation : Research by Hayashi et al. (1979) investigated the use of cyclohexane-based ligands in catalytic asymmetric hydroformylation, a process important in synthetic organic chemistry. This study provided insights into the efficiency and stereoselectivity of these ligands in catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structures of cyclohexane derivatives, providing detailed insights into their molecular configurations and interactions. This is essential for understanding their physical and chemical properties (Chelli, Troshin, Lakhdar, Mayr, & Mayer, 2016).

  • NMR and Computational Studies : Research by Ng et al. (2012) used 13C NMR and computational methods to study derivatives of anisole in cyclohexane solutions. This study is relevant for understanding the molecular dynamics and interactions of these compounds in solution (Ng, Salleh, Xie, & Schaefer, 2012).

Safety And Hazards

The compound has been associated with the hazard statement codes H319, H317, H315, which correspond to “Causes serious eye irritation”, “May cause an allergic skin reaction”, and “Causes skin irritation” respectively . The precautionary statement codes are P280, P337+P313, P501, P301+P312, P302+P352, P305+P351+P338 , which include recommendations for handling and storage, first-aid measures, and disposal considerations.

properties

IUPAC Name

(1S,2R,4R)-2-methoxy-4-methyl-1-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGJLPHFRJNJMN-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883694
Record name Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Minty aroma
Record name L-Menthyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in heptane; Slightly soluble in triacetin; Insoluble in water, Soluble (in ethanol)
Record name L-Menthyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.856-0.862
Record name L-Menthyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1406/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-

CAS RN

1565-76-0
Record name (1S,2R,4R)-2-Methoxy-4-methyl-1-(1-methylethyl)cyclohexane
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Record name Menthyl methyl ether, (-)-
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Record name Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-
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Record name Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-1-(isopropyl)-2-methoxy-4-methylcyclohexane
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Record name MENTHYL METHYL ETHER, (-)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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